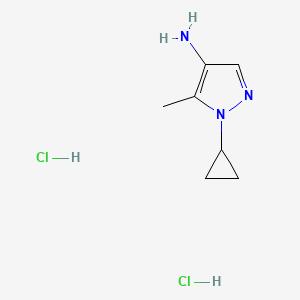
1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2470437-22-8 . It has a molecular weight of 210.11 . The IUPAC name for this compound is 1-cyclopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride” is 1S/C7H11N3.2ClH/c1-5-7(8)4-9-10(5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.11 . More detailed physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Biological Activity
1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride is involved in various synthesis processes for creating compounds with biological activities. For instance, its derivatives have been used in the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, showing antimicrobial and cytotoxic properties (Noolvi et al., 2014). Additionally, it is a key component in the facile synthesis of diverse 5-oxopiperazine-2-carboxylates, used as dipeptide mimics and templates (Limbach et al., 2009).
Antimicrobial Applications
Compounds synthesized using 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride have shown promising antimicrobial activities. For instance, indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives exhibit strong antimicrobial activities (Behbehani et al., 2011).
Antitumor Activities
Similarly, derivatives synthesized from 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride have been used in cancer research. Novel N-arylpyrazole-containing enaminones show potential antitumor activities, along with antimicrobial properties (Riyadh, 2011).
Organic Synthesis
This compound plays a significant role in organic synthesis. For example, it's used in copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid (Bénard et al., 2010). Also, it's involved in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings (Yakovenko et al., 2020).
Molecular Studies
Molecular studies, such as crystallographic and molecular-orbital studies on the geometry of antifolate drugs, also use this compound. These studies provide insights into the flexibility and deformability of amino groups in enzyme binding (Hunt et al., 1980).
Diverse Biological Activities
Research on polyheterocyclic compounds using aminopyrazoles as starting reagents, which include 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride, shows a variety of biological activities and fluorescence properties (Agrebi et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Related compounds have been found to interact with discoidin domain receptors, which are promising drug targets for idiopathic pulmonary fibrosis .
Mode of Action
It’s known that the amino group in the pyrazole ring of similar compounds exhibits significant basicity and nucleophilicity, enabling a series of nucleophilic substitution reactions .
Biochemical Pathways
It’s known that similar compounds can modify drug molecules and bioactive molecules .
Pharmacokinetics
Related compounds have demonstrated good pharmacokinetic properties and reliable in vivo anti-fibrosis efficacy .
Result of Action
Related compounds have shown potent inhibitory activities and low toxicity .
Action Environment
It’s known that the compound is stable at room temperature .
Propriétés
IUPAC Name |
1-cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-7(8)4-9-10(5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVWMQAYZBQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


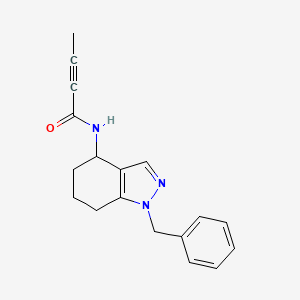
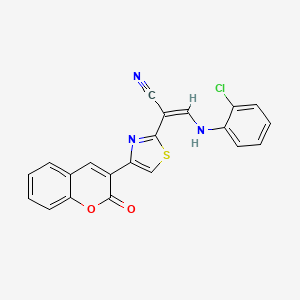
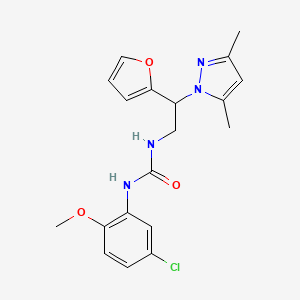
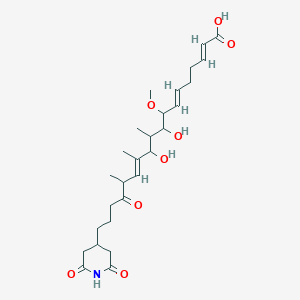
![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)
![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)
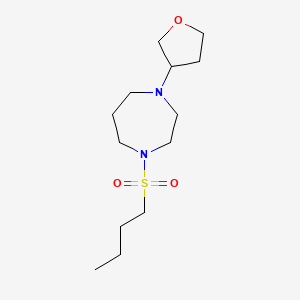
![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)
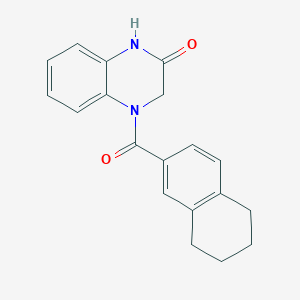
![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)